N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide
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Overview
Description
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide is a complex organic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a benzothiazole ring, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The compound also contains methoxy groups and a methanesulfonyl group, contributing to its unique chemical properties.
Scientific Research Applications
Antiarrhythmic Activity
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide and its derivatives demonstrate significant Class III antiarrhythmic activity. Studies have shown these compounds to be potent in prolonging the action potential duration, which is crucial in treating arrhythmias. They effectively increase the ventricular fibrillation threshold and can restore sinus rhythm, making them promising for cardiac arrhythmia treatment (Ellingboe et al., 1992).
Antimicrobial and Antiviral Properties
Research indicates potential antimicrobial and antiviral applications, particularly in treating malaria and COVID-19. Theoretical and computational studies, including molecular docking, have highlighted the efficacy of sulfonamide derivatives in inhibiting pathogens like Plasmodium species and SARS-CoV-2 (Fahim & Ismael, 2021).
Antidopaminergic Properties
Some derivatives exhibit significant antidopaminergic properties, making them potential candidates for antipsychotic medications. Their ability to interact with dopamine receptors, and their distinct symptomatic responses compared to existing antipsychotics, suggest their utility in treating psychiatric disorders (Högberg et al., 1990).
Anti-inflammatory and Analgesic Agents
The derivatives of this compound have been synthesized and tested for anti-inflammatory and analgesic properties. Compounds synthesized from benzodifuranyl and 1,3,5-triazines showed significant inhibition of cyclooxygenase enzymes and had notable analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antibacterial Activity
Some synthesized compounds with the benzothiazole moiety have shown promising antibacterial activity, particularly against bacteria like Staphylococcus aureus and Bacillus subtilis. These compounds were effective at non-cytotoxic concentrations, highlighting their potential as antibacterial agents (Palkar et al., 2017).
Antioxidant Activity
Studies on novel benzamide compounds synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives show significant in vitro antioxidant activities. This suggests potential applications in combating oxidative stress-related diseases (Yakan et al., 2020).
Cardioprotective Properties
Compounds with a methylsulfonyl moiety, related to N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide, have shown potential in treating cardiac ischemia and reperfusion injuries. They act as Na+/H+ exchanger inhibitors, preserving cellular integrity and improving cardiac function (Baumgarth et al., 1997).
Photovoltaic Performance
In the field of solar cell technology, derivatives of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide have been explored to improve the morphology and performance of polycarbazole-based bulk heterojunction solar cells. They contribute to enhanced domain structure and hole mobility, leading to higher power conversion efficiency (Chu et al., 2011).
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core One common method involves the cyclization of o-aminothiophenol with carbon disulfide and an alkylating agent to form the benzothiazole ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol group.
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S2/c1-23-13-8-12-15(9-14(13)24-2)25-17(18-12)19-16(20)10-5-4-6-11(7-10)26(3,21)22/h4-9H,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHZNASSSFAYAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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